Pentabromotoluene
Overview
Description
Pentabromotoluene is an organic compound with the chemical formula C7H3Br5. It is a brominated derivative of toluene and is primarily used as a flame retardant. This compound is known for its high thermal stability and effectiveness in reducing the flammability of various materials, making it valuable in industries such as electronics, textiles, and plastics .
Mechanism of Action
Target of Action
Pentabromotoluene (PBT) is a brominated compound that is primarily used as a flame retardant . Its primary targets are materials such as textiles, rubber, unsaturated polyesters, polyethylene, and SBR latex . By acting on these materials, PBT increases their resistance to ignition, reduces their flammability, and slows the rate of burning .
Mode of Action
The mode of action of PBT is primarily physical rather than biochemical. As a flame retardant, PBT works by releasing bromine atoms when heated . These bromine atoms can absorb heat and interfere with the combustion process, thereby slowing down or even stopping the spread of fire . .
Biochemical Pathways
Pbt can undergo various transformations in the environment, such as photolysis and photocatalysis . These transformations can lead to the formation of various products, including hydroxylated transformation products
Pharmacokinetics
As a brominated compound, PBT is likely to be lipophilic and may accumulate in fatty tissues . It is also likely to be persistent in the environment due to its resistance to degradation . .
Result of Action
The primary result of PBT’s action is the increased fire resistance of the materials it is applied to . This can help to prevent the spread of fire and reduce damage in the event of a fire. The use of pbt and other brominated flame retardants has raised environmental and health concerns due to their persistence, potential for bioaccumulation, and possible toxic effects .
Action Environment
The action of PBT can be influenced by various environmental factors. For example, the effectiveness of PBT as a flame retardant can be affected by the temperature, with higher temperatures leading to a greater release of bromine atoms . The stability of PBT can also be affected by exposure to light, which can lead to photolytic degradation . Furthermore, the presence of certain materials or substances can influence the action of PBT. For instance, PBT has been found in detectable quantities near a metal recycling factory , suggesting that industrial processes may influence its distribution and action.
Biochemical Analysis
Cellular Effects
Brominated flame retardants have been shown to cause disruptions in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it interacts with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It’s likely that it interacts with certain transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of pentabromotoluene and its effects on activity or function are not well characterized. It’s possible that it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentabromotoluene can be synthesized through the bromination of toluene. The process involves the addition of bromine to toluene in the presence of a catalyst such as anhydrous aluminum bromide or anhydrous aluminum chloride. The reaction is typically carried out at temperatures ranging from 0 to 15 degrees Celsius .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar bromination reactions but on a larger scale. The process is optimized to ensure high purity and yield. The use of composite catalysts and controlled reaction conditions helps in achieving the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Pentabromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form different brominated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products:
Substitution Reactions: Products include various brominated derivatives depending on the nucleophile used.
Oxidation Reactions: Products include brominated benzoic acids and other oxidized aromatic compounds.
Scientific Research Applications
Pentabromotoluene has several applications in scientific research:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and plastics.
Comparison with Similar Compounds
Hexabromobenzene: Another brominated flame retardant with similar properties but higher bromine content.
Pentabromoethylbenzene: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness: Pentabromotoluene is unique due to its specific bromination pattern and its effectiveness as a flame retardant at relatively lower bromine content compared to hexabromobenzene. Its stability and reactivity make it a preferred choice in various industrial applications .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-methylbenzene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHJEQVYCBTHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br5 | |
Record name | PENTABROMOTOLUENE | |
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DSSTOX Substance ID |
DTXSID3025833 | |
Record name | Pentabromotoluene | |
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Molecular Weight |
486.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline] | |
Record name | PENTABROMOTOLUENE | |
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Record name | 2,3,4,5,6-Pentabromotoluene | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
Record name | PENTABROMOTOLUENE | |
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Density |
2.97 at 63 °F (NTP, 1992) - Denser than water; will sink | |
Record name | PENTABROMOTOLUENE | |
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Vapor Pressure |
0.0000108 [mmHg] | |
Record name | 2,3,4,5,6-Pentabromotoluene | |
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CAS No. |
87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2 | |
Record name | PENTABROMOTOLUENE | |
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Record name | Pentabromotoluene | |
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Record name | 2,3,4,5,6-Pentabromotoluene | |
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Record name | Benzene, 1,2,3,4,5-pentabromo-6-methyl- | |
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Record name | 2,3,4,5,6-pentabromotoluene | |
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Record name | PENTABROMOTOLUENE | |
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Record name | 2,3,4,5,6-PENTABROMOTOLUENE | |
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Melting Point |
550 °F (NTP, 1992) | |
Record name | PENTABROMOTOLUENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of PBT?
A1: PBT, like other brominated flame retardants, is persistent in the environment, meaning it does not easily break down. It has been detected in various environmental compartments, including air [, , , , ], water [, ], sediment [], and biota [, , , , , , , ].
Q2: How does PBT enter the environment?
A2: PBT can enter the environment through various pathways, including:
- Releases during manufacturing and processing: Manufacturing and processing of products containing PBT can lead to releases into the environment [, , ].
- Volatilization from products: PBT can volatilize from products containing it, such as electronics, textiles, and building materials, and enter the atmosphere [, , ].
- Leaching from products: PBT can leach from products, particularly in landfills, and contaminate soil and water [, ].
Q3: Does PBT bioaccumulate?
A3: Yes, PBT has been shown to bioaccumulate in organisms, particularly in lipid-rich tissues [, , , , , ]. This means that PBT concentrations can increase in organisms over time as they consume contaminated food.
Q4: How does PBT transport in the environment?
A4: PBT can be transported long distances in the atmosphere [, , , ], leading to its presence in remote regions far from its sources. It can also be transported through water and sediment.
Q5: What are the known toxicological effects of PBT?
A5: While research on the specific toxicological effects of PBT is still ongoing, studies suggest potential for:
- Endocrine disruption: Some studies suggest PBT might interfere with hormone systems, potentially affecting thyroid function [].
- Developmental toxicity: Research on rats suggests PBT may cause mild histopathological changes in the thyroid, liver, and kidney, with males potentially being more susceptible than females [].
Q6: How is PBT measured in environmental samples?
A7: PBT is typically measured in environmental samples using gas chromatography coupled with mass spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ]. This technique allows for the separation and quantification of PBT from other compounds in complex matrices.
Q7: What are the challenges in analyzing PBT?
A7: Analyzing PBT in environmental samples can be challenging due to:
- Low concentrations: PBT is often present at trace levels, requiring sensitive analytical techniques for detection [, ].
- Matrix interferences: The presence of other compounds in environmental samples can interfere with PBT analysis, necessitating effective extraction and cleanup procedures [].
Q8: Are there validated analytical methods for PBT?
A9: Several studies have reported on validated analytical methods for determining PBT in various matrices, including air, water, sediment, and biological samples [, ]. These methods typically involve extraction, cleanup, and analysis by GC-MS, with a focus on achieving high sensitivity and accuracy.
Q9: What are the alternatives to PBT?
A9: As concerns about the persistence and potential toxicity of PBT grow, research into safer alternatives is underway. These include:
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